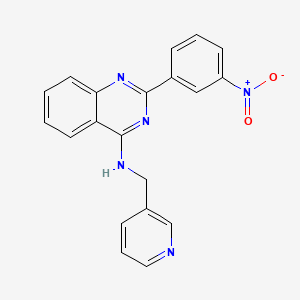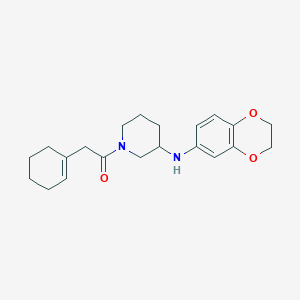
2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that has been extensively studied in the scientific community. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in the regulation of cell proliferation, differentiation, and survival.
作用機序
2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine binds to the ATP-binding site of EGFR and prevents the phosphorylation of the receptor by ATP. This leads to the inhibition of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation, survival, and migration. The inhibition of EGFR signaling by this compound also leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, prostate, and pancreatic cancer. It has also been shown to inhibit angiogenesis and tumor metastasis in preclinical models. Furthermore, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the activation of EGFR in the brain.
実験室実験の利点と制限
2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a highly selective and potent inhibitor of EGFR tyrosine kinase, which makes it a valuable tool compound for studying the role of EGFR in various biological processes. However, this compound has some limitations in lab experiments, such as its low solubility in aqueous solutions and its potential off-target effects. Therefore, it is important to use appropriate controls and concentrations of this compound in experiments to ensure the specificity of its effects.
将来の方向性
Future research on 2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine could focus on the development of more potent and selective EGFR inhibitors for cancer therapy. Additionally, this compound could be used in combination with other targeted therapies or chemotherapy to enhance their efficacy and reduce side effects. Furthermore, the potential neuroprotective effects of this compound could be further explored in models of neurodegenerative diseases, with the goal of developing novel therapies for these conditions.
合成法
The synthesis of 2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine involves several steps, starting from the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxaldehyde to form 2-(3-nitrophenyl)acrylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 4-aminoquinazoline to yield this compound. The overall yield of the synthesis is around 25%, and the purity of the final product can be obtained by recrystallization.
科学的研究の応用
2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine has been widely used as a tool compound in the study of EGFR signaling pathways. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling cascades, leading to the suppression of cell proliferation and induction of apoptosis. This compound has also been used to investigate the role of EGFR in various biological processes, such as angiogenesis, wound healing, and cancer metastasis. Furthermore, this compound has been used in preclinical studies as a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
2-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c26-25(27)16-7-3-6-15(11-16)19-23-18-9-2-1-8-17(18)20(24-19)22-13-14-5-4-10-21-12-14/h1-12H,13H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRNZDYLDIRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6018440.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6018441.png)
![4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B6018449.png)
![1-{3-[(diallylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6018452.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6018460.png)
![1-ethyl-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-piperidinecarboxamide](/img/structure/B6018477.png)
![2-[2-(dimethylamino)-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepin-7-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B6018478.png)
![2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6018481.png)

![N-(2-hydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6018488.png)
![ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B6018492.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6018499.png)
![3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6018502.png)
![[1,2-ethanediylbis(oxy-3,1-phenyleneoxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6018508.png)